Cas no 1805472-47-2 (Methyl 2-(aminomethyl)-6-(difluoromethyl)-5-methylpyridine-3-carboxylate)

Methyl 2-(aminomethyl)-6-(difluoromethyl)-5-methylpyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(aminomethyl)-6-(difluoromethyl)-5-methylpyridine-3-carboxylate
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- インチ: 1S/C10H12F2N2O2/c1-5-3-6(10(15)16-2)7(4-13)14-8(5)9(11)12/h3,9H,4,13H2,1-2H3
- InChIKey: FOJZFUHZPLJCBU-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C)C=C(C(=O)OC)C(CN)=N1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 251
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 65.2
Methyl 2-(aminomethyl)-6-(difluoromethyl)-5-methylpyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029016975-500mg |
Methyl 2-(aminomethyl)-6-(difluoromethyl)-5-methylpyridine-3-carboxylate |
1805472-47-2 | 95% | 500mg |
$1,600.75 | 2022-04-01 | |
Alichem | A029016975-250mg |
Methyl 2-(aminomethyl)-6-(difluoromethyl)-5-methylpyridine-3-carboxylate |
1805472-47-2 | 95% | 250mg |
$1,058.40 | 2022-04-01 | |
Alichem | A029016975-1g |
Methyl 2-(aminomethyl)-6-(difluoromethyl)-5-methylpyridine-3-carboxylate |
1805472-47-2 | 95% | 1g |
$3,126.60 | 2022-04-01 |
Methyl 2-(aminomethyl)-6-(difluoromethyl)-5-methylpyridine-3-carboxylate 関連文献
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
Methyl 2-(aminomethyl)-6-(difluoromethyl)-5-methylpyridine-3-carboxylateに関する追加情報
Recent Advances in the Study of Methyl 2-(aminomethyl)-6-(difluoromethyl)-5-methylpyridine-3-carboxylate (CAS: 1805472-47-2)
Methyl 2-(aminomethyl)-6-(difluoromethyl)-5-methylpyridine-3-carboxylate (CAS: 1805472-47-2) is a pyridine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique difluoromethyl and aminomethyl functional groups, has shown promising potential in various therapeutic applications, including enzyme inhibition and drug discovery. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, aiming to elucidate its mechanism of action and therapeutic efficacy.
One of the key areas of research involving this compound is its role as a potential inhibitor of specific enzymes involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that Methyl 2-(aminomethyl)-6-(difluoromethyl)-5-methylpyridine-3-carboxylate exhibits potent inhibitory activity against certain kinases implicated in cancer progression. The study utilized a combination of computational modeling and in vitro assays to identify the compound's binding affinity and selectivity, providing a foundation for further drug development efforts.
Another notable advancement is the optimization of the synthetic route for this compound. Researchers have developed a more efficient and scalable method for its production, as detailed in a recent Organic Process Research & Development article. The new synthetic approach reduces the number of steps and improves yield, making the compound more accessible for large-scale studies and potential clinical applications. This development is particularly significant given the growing demand for novel chemical entities in drug discovery pipelines.
In addition to its therapeutic potential, Methyl 2-(aminomethyl)-6-(difluoromethyl)-5-methylpyridine-3-carboxylate has also been explored for its utility in chemical biology tools. A 2024 study highlighted its use as a versatile building block for the design of fluorescent probes and activity-based protein profiling (ABPP) reagents. These applications leverage the compound's reactive functional groups to enable selective labeling and detection of target proteins, facilitating a deeper understanding of biological processes at the molecular level.
Despite these promising findings, challenges remain in the development of this compound for clinical use. Issues such as pharmacokinetic properties, toxicity profiles, and formulation stability need to be addressed in future studies. However, the current body of research underscores the compound's versatility and potential as a valuable tool in both medicinal chemistry and chemical biology. Continued investigation into its applications and mechanisms will likely yield further insights and opportunities for innovation in the field.
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